(-)-Abscisic acid

Catalog No.
S601885
CAS No.
14398-53-9
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Abscisic acid

CAS Number

14398-53-9

Product Name

(-)-Abscisic acid

IUPAC Name

(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1

InChI Key

JLIDBLDQVAYHNE-QHFMCZIYSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Synonyms

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))-, Abscisic Acid, Abscisic Acid Monoammonium Salt, (R)-Isomer, Abscisic Acid, (+,-)-Isomer, Abscisic Acid, (E,E)-(+-)-Isomer, Abscisic Acid, (E,Z)-(+,-)-Isomer, Abscisic Acid, (R)-Isomer, Abscisic Acid, (Z,E)-Isomer, Abscissic Acid, Abscissins

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C

The exact mass of the compound Abscisic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Abscisic acid (CAS 14398-53-9), also designated as (1R,4S)-abscisic acid or (-)-ABA, is the unnatural enantiomer of the ubiquitous plant hormone abscisic acid. While it shares the identical molecular formula (C15H20O4) and fundamental physicochemical properties with the naturally occurring (+)-enantiomer, its inverted stereochemistry at the C-1' position fundamentally alters its biological recognition and metabolic fate [1]. In commercial procurement and advanced laboratory workflows, (-)-ABA is primarily sourced as a high-value stereospecific probe, an essential negative control for validating canonical plant receptor assays, and a unique ligand for mammalian LANCL2 receptor research where plant-specific artifacts must be eliminated.

Substituting (-)-ABA with the cheaper racemic (±)-ABA or the natural (+)-ABA completely invalidates stereospecific receptor and metabolic assays in advanced research workflows. Because (+)-ABA binds with high affinity to canonical plant PYR/PYL/RCAR receptors, utilizing a racemic mixture masks any non-canonical or enantiomer-specific effects, leading to false positives in pathway validation [1]. Furthermore, the natural (+)-enantiomer is rapidly degraded by 8'-hydroxylase (CYP707A) into phaseic acid, whereas (-)-ABA resists this primary pathway and routes toward 7'-hydroxylation. Consequently, generic substitution fails when a researcher requires a metabolically stable analog, a tracer for alternative cytochrome P450 pathways, or an inactive control to rigorously validate canonical signaling.

Assay Reproducibility: Stereospecific Inactivity at Canonical Plant Receptors

Canonical plant ABA receptors, such as RCAR1/PYL9, exhibit strict stereoselectivity that is critical for assay reproducibility. While the natural (+)-ABA binds RCAR1 and enhances its affinity for the ABI2 phosphatase by approximately 10-fold (shifting the apparent KD from ~660 nM to ~64 nM) to inhibit phosphatase activity, the unnatural (-)-ABA enantiomer is strongly discriminated against and remains relatively ineffective at inhibiting ABI1/ABI2 [1].

Evidence DimensionPhosphatase inhibition via RCAR1/PYL9 receptor complex
Target Compound Data(-)-ABA is structurally discriminated against and ineffective at inhibiting ABI1/ABI2
Comparator Or Baseline(+)-ABA (Natural) reduces apparent KD to ~64 nM and strongly inhibits phosphatase activity
Quantified Difference>10-fold difference in functional receptor affinity enhancement
ConditionsIn vitro isothermal titration calorimetry and phosphatase inhibition assays

Procuring (-)-ABA provides an essential negative control to definitively prove whether a physiological response is mediated by the canonical PYR/PYL/RCAR pathway.

Metabolic Workflow Fit: Divergent Routing via Cytochrome P450 Hydroxylation

The stereochemistry of ABA dictates its primary degradation pathway, which impacts its suitability as a metabolic tracer. The natural (+)-ABA is predominantly oxidized by ABA 8'-hydroxylase (CYP707A) to 8'-hydroxy-ABA, which rapidly cyclizes to phaseic acid. In contrast, (-)-ABA is not a primary substrate for this canonical pathway; instead, in systems such as corn cell cultures, (-)-ABA is metabolized almost exclusively to 7'-hydroxy-ABA [1].

Evidence DimensionPrimary metabolic degradation product
Target Compound Data(-)-ABA metabolizes almost exclusively to 7'-hydroxy-ABA
Comparator Or Baseline(+)-ABA metabolizes to 8'-hydroxy-ABA and subsequently phaseic acid
Quantified DifferenceNear-complete shift in hydroxylation position (8'- vs 7'-position)
ConditionsIn vivo cellular metabolism assays (e.g., suspension-cultured cells)

This metabolic divergence makes (-)-ABA critical for researchers needing to isolate 7'-hydroxylation pathways without interference from the dominant 8'-hydroxylase cascade.

Pharmacological Suitability: Equipotent Activation of Mammalian LANCL2 Receptors

Unlike plant PYR/PYL/RCAR receptors that strictly require the (+)-enantiomer, the mammalian LANCL2 receptor recognizes both enantiomers. When tested on human innate immune cells, (-)-ABA and (+)-ABA were found to be similarly effective in inducing intracellular Ca2+ increases and stimulating chemotaxis [1]. This demonstrates that (-)-ABA retains full biological activity in specific mammalian endocrine and immune pathways.

Evidence DimensionIntracellular Ca2+ mobilization and chemotaxis
Target Compound Data(-)-ABA effectively triggers Ca2+ increase and functional responses
Comparator Or Baseline(+)-ABA (Natural) shows similar efficacy
Quantified DifferenceEquipotent activity (no significant stereoselective discrimination)
ConditionsHuman innate immune cells and LANCL2-expressing mammalian models

For mammalian pharmacological research, (-)-ABA allows targeted study of the LANCL2 pathway while ruling out contamination by plant-specific receptor interactions.

Canonical Receptor Validation Assays

(-)-ABA is the premier choice as a negative control in plant physiology to confirm that a given stress response or gene expression profile is exclusively mediated by the stereospecific PYR/PYL/RCAR receptor family [1].

Metabolic Pathway Tracing (7'-Hydroxylation)

Because it bypasses the standard 8'-hydroxylase (CYP707A) degradation route, (-)-ABA is utilized to study the kinetics and induction of alternative cytochrome P450 enzymes, specifically 7'-hydroxylases, without cross-contamination [1].

Mammalian LANCL2 Receptor Pharmacology

In cross-kingdom research focusing on diabetes, glycemic control, and immune responses, (-)-ABA is procured to study LANCL2-mediated calcium mobilization and cAMP production without the confounding variables associated with plant-specific receptor binding [1].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.13615911 g/mol

Monoisotopic Mass

264.13615911 g/mol

Heavy Atom Count

19

UNII

4F7961S98F

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 155 of 157 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21293-29-8

Wikipedia

Abscisic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 04-14-2024

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